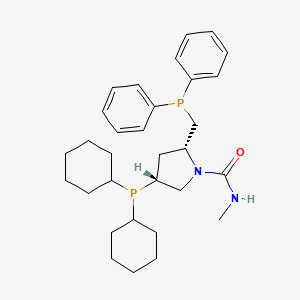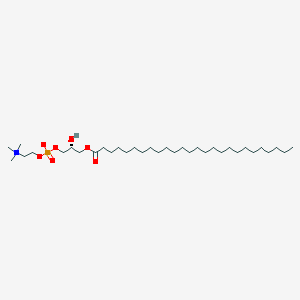
lysoPC a C26:0
Vue d'ensemble
Description
LysoPC a C26:0, also known as 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine, is a type of lysophosphatidylcholine (LPC). LPCs are bioactive proinflammatory lipids that have a choline group at their polar head . They are produced by pathological responses .
Synthesis Analysis
The synthesis of lysoPC a C26:0 involves various physiological processes such as the oxidation of fatty acids and the biosynthesis of bile acids and plasmalogens . It can be measured in dried blood spots (DBS) using liquid chromatography tandem mass spectrometry (LC-MS/MS), a fast and easy method .Molecular Structure Analysis
The molecular formula of lysoPC a C26:0 is C34H70NO7P . It has an average mass of 635.896 Da and a monoisotopic mass of 635.489014 Da .Chemical Reactions Analysis
The diagnostic performance of C26:0-LPC analysis has been compared to very long-chain fatty acid (VLCFA) analysis in diagnostic performance . Both plasma and DBS are suitable to determine blood C26:0-LPC levels and there is a strong correlation between C26:0-LPC levels in both matrices .Physical And Chemical Properties Analysis
LysoPC a C26:0 has a molecular formula of C34H70NO7P . Its average mass is 635.896 Da and its monoisotopic mass is 635.489014 Da .Applications De Recherche Scientifique
Biomarker for X-Linked Adrenoleukodystrophy (ALD) Diagnosis
- Role of C26:0-lysoPC : C26:0-lysoPC has emerged as a superior biomarker for ALD screening in newborns compared to C26:0-carnitine. It is elevated in all ALD newborns, whereas C26:0-carnitine is elevated only in 83% of cases .
Zellweger Spectrum Disorder (ZSD) Marker
- C26:0-lysoPC as a Diagnostic Tool : Researchers have investigated C26:0-lysoPC as a diagnostic marker for ZSD. Levels of C26:0-lysoPC in dried blood spots (DBS) from patients with ZSD differ significantly from those in control DBS .
Metabolic Syndrome and Obesity
Mécanisme D'action
Target of Action
LysoPC a C26:0, also known as Lysopc(26:0), is classified as a member of the 1-acyl-sn-glycero-3-phosphocholines . These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at the O-1 position, and linked at position 3 to a phosphocholine . The primary targets of LysoPC a C26:0 are peroxisomes, subcellular organelles involved in various important physiological processes .
Mode of Action
The compound interacts with its targets, the peroxisomes, leading to multiple metabolic abnormalities, including elevated very long-chain fatty acid (VLCFA) levels . This interaction and the resulting changes are a characteristic of Zellweger spectrum disorders (ZSD), a group of genetic metabolic disorders caused by a defect in peroxisome biogenesis .
Biochemical Pathways
The affected pathways involve the oxidation of fatty acids and the biosynthesis of bile acids and plasmalogens . The defect in peroxisome biogenesis leads to an accumulation of VLCFAs, which is a key biochemical feature of ZSD .
Pharmacokinetics
It is known that elevated levels of c26:0-lysopc have been found in dried blood spots (dbs) from zsd patients . This suggests that the compound is absorbed and distributed in the body, and its levels can be measured in the blood .
Result of Action
The molecular and cellular effects of LysoPC a C26:0’s action include the accumulation of VLCFAs in patients with ZSD . This accumulation is a result of the compound’s interaction with peroxisomes and the subsequent metabolic abnormalities .
Action Environment
Orientations Futures
Propriétés
IUPAC Name |
[(2R)-3-hexacosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-34(37)40-31-33(36)32-42-43(38,39)41-30-29-35(2,3)4/h33,36H,5-32H2,1-4H3/t33-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDKRPCAPHRNNZ-MGBGTMOVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(26:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of lysoPC a C26:0 in the context of X-linked adrenoleukodystrophy (ALD)?
A: lysoPC a C26:0, also known as 1-lysophosphatidylcholine C26:0, is a significant biomarker for ALD. This rare genetic disorder disrupts the metabolism of very long-chain fatty acids (VLCFAs), leading to their accumulation in various tissues, including the brain and spinal cord [, ]. Research has shown that both lysoPC a C26:0 and C26:0-carnitine are significantly elevated in the brain, spinal cord, and blood spots of ALD mouse models and human patients [, ]. This makes lysoPC a C26:0 a potentially valuable diagnostic marker, particularly for newborn screening programs aiming to enable early detection and intervention [, ].
Q2: How does lysoPC a C26:0 compare to C26:0-carnitine as a diagnostic marker for ALD?
A: Both lysoPC a C26:0 and C26:0-carnitine are elevated in ALD and considered potential biomarkers [, ]. While both are effective, research suggests that C26:0-carnitine might be superior for newborn screening due to its presence in blood spots []. Further research is ongoing to validate the use of these biomarkers in clinical settings and to determine their individual strengths and limitations.
Q3: What is the role of lysoPC a C26:0 in COVID-19 research?
A: While not a primary focus, lysoPC a C26:0 emerged as one of the variables identified by machine learning models differentiating women with COVID-19 from healthy controls []. This suggests a potential link between lysoPC a C26:0 and metabolic alterations associated with COVID-19 infection in women, warranting further investigation.
Q4: Are there any studies looking at the effects of exercise on lysoPC a C26:0 levels?
A: While there aren't specific studies focusing on exercise and lysoPC a C26:0, one study investigated metabolic adaptations in endurance-trained individuals []. It found that other lysophosphatidylcholines (lysoPCs), such as lysoPC a C18:2 and lysoPC a C26:0, showed differing concentrations in endurance-trained individuals compared to untrained individuals at rest []. This suggests that exercise training could potentially impact lysoPC levels, including lysoPC a C26:0, although more targeted research is needed to confirm this relationship.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B3067409.png)
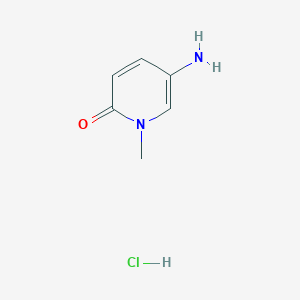
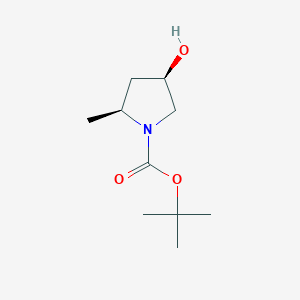
![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)
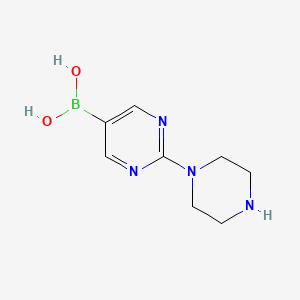
![4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid](/img/structure/B3067445.png)
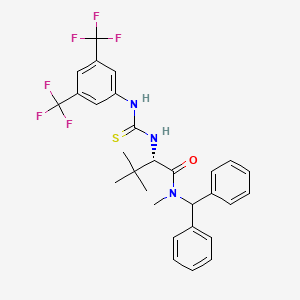
![4-Aza-5-thiatricyclo[5.2.1.0(3,7)]decane, 5,5-dioxo-4-(2-propenoyl)-10,10-dimethyl-](/img/structure/B3067458.png)
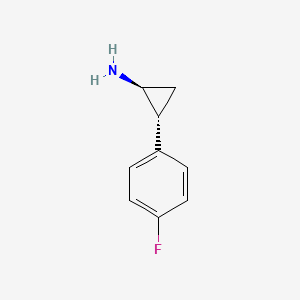
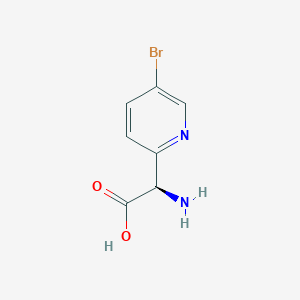
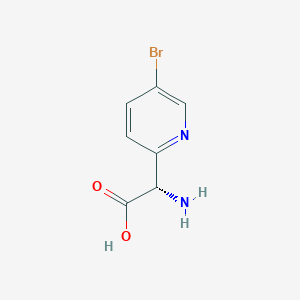
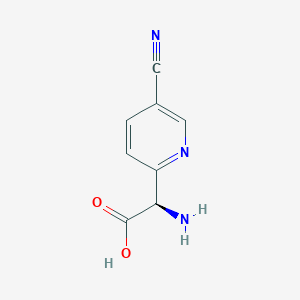
![(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B3067509.png)
